1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide
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Overview
Description
1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes a benzotriazole ring fused with an ethanamine group and an N,N-dimethyl substitution. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide typically involves the reaction of benzotriazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzotriazole with dimethylamine and an oxidizing agent to introduce the N,N-dimethyl and oxide functionalities . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: The benzotriazole ring allows for substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide involves its interaction with molecular targets through its benzotriazole ring and N,N-dimethyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1H-Benzotriazole-1-ethanamine, N,N-dimethyl-, 3-oxide can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler compound with a similar benzotriazole ring but without the ethanamine and N,N-dimethyl substitutions.
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-: A derivative with different substituents on the nitrogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73941-88-5 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-oxidobenzotriazol-3-ium-1-yl)ethanamine |
InChI |
InChI=1S/C10H14N4O/c1-12(2)7-8-13-9-5-3-4-6-10(9)14(15)11-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
BDPZQZZQANTTMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2[N+](=N1)[O-] |
Origin of Product |
United States |
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